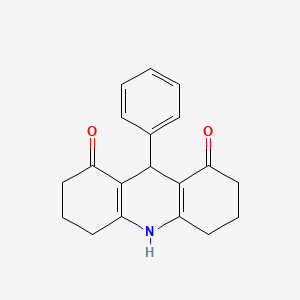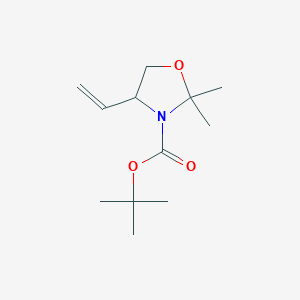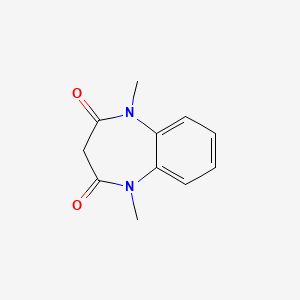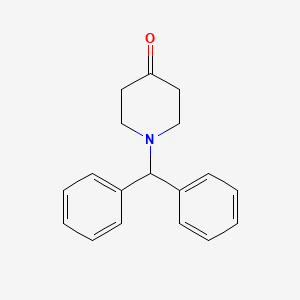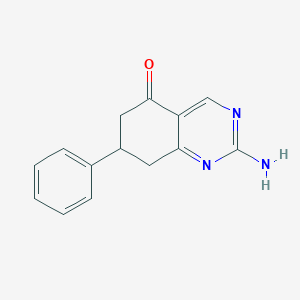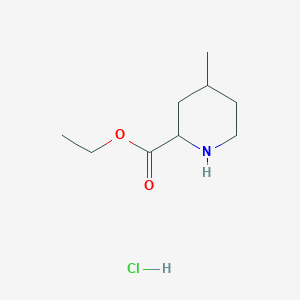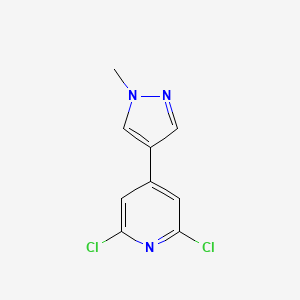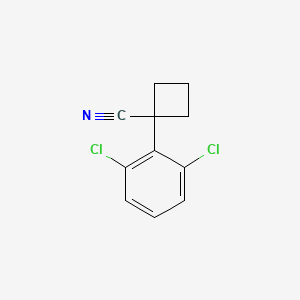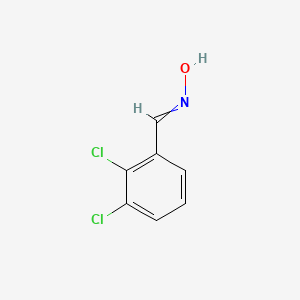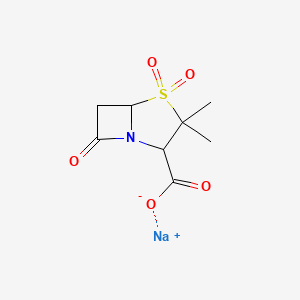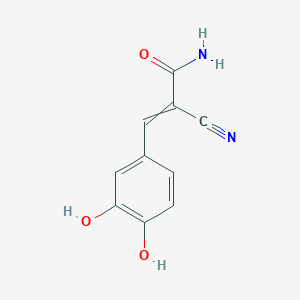
Tyrphostin A46
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Cyano-3,4-dihydroxycinnamamide: is an organic compound that belongs to the cinnamamide family It is characterized by the presence of a cyano group (-CN) and two hydroxyl groups (-OH) attached to the cinnamamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tyrphostin A46 typically involves the reaction of 3,4-dihydroxycinnamic acid with a suitable cyano group donor. One common method is the reaction of 3,4-dihydroxycinnamic acid with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Cyano-3,4-dihydroxycinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxyl groups under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Ether or amine derivatives.
Applications De Recherche Scientifique
Alpha-Cyano-3,4-dihydroxycinnamamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Tyrphostin A46 involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis. The compound’s ability to interact with multiple molecular pathways makes it a versatile tool in scientific research.
Comparaison Avec Des Composés Similaires
Alpha-Cyano-4-hydroxycinnamic acid: Similar structure but with a hydroxyl group at the 4-position instead of the 3,4-positions.
Alpha-Cyano-3,4-dimethoxycinnamamide: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness: Alpha-Cyano-3,4-dihydroxycinnamamide is unique due to the presence of both hydroxyl groups and a cyano group, which confer distinct chemical reactivity and biological activity. Its dual hydroxyl groups allow for diverse chemical modifications, making it a valuable compound in synthetic chemistry and medicinal research.
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15) |
Clé InChI |
USOXQZNJFMKTKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B8811136.png)
